molecular formula C9H12N2O2S B1454412 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide CAS No. 1275744-80-3

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide

Cat. No.: B1454412
CAS No.: 1275744-80-3
M. Wt: 212.27 g/mol
InChI Key: SQBJZXMIULOBEK-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide is an organic compound with the molecular formula C9H12N2O2S. It is characterized by the presence of a methoxyphenyl group attached to a sulfanylacetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide typically involves the reaction of 2-methoxybenzenethiol with chloroacetohydrazide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetohydrazide, leading to the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrazide moiety can interact with various enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)sulfanyl]acetic acid
  • 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
  • 2-[(2-Methoxyphenyl)thio]acetohydrazide

Uniqueness

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide is unique due to the presence of both a methoxyphenyl group and a sulfanylacetohydrazide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBJZXMIULOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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